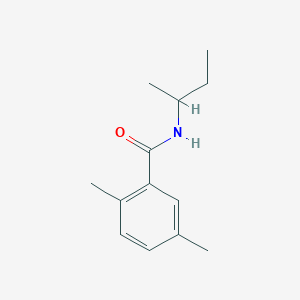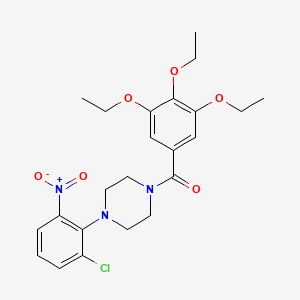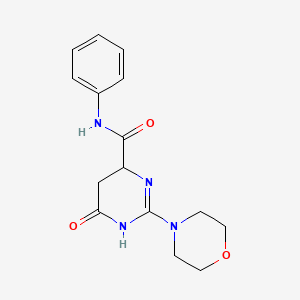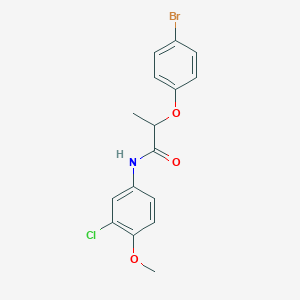![molecular formula C17H15Cl3N2O2 B4110875 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide
Descripción general
Descripción
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic application in various diseases. This compound has been synthesized using different methods and extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mecanismo De Acción
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the activation of immune cells and the proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that contribute to the growth and survival of cancer cells and the activity of immune cells that contribute to autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells and suppress the activity of immune cells in preclinical studies. In animal models of cancer and autoimmune diseases, this compound has been shown to reduce tumor growth and inflammation. This compound has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity for BTK. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. Moreover, the optimal dosage and administration route of this compound for different diseases have not been fully established.
Direcciones Futuras
Future research on 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy in vivo. Moreover, the potential of this compound in combination with other drugs should be explored to develop more effective treatment strategies for cancer, autoimmune diseases, and inflammatory disorders. The safety and tolerability of this compound in clinical trials should also be evaluated to establish its potential as a therapeutic agent for human diseases.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has been studied for its potential therapeutic application in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and suppressing the activity of immune cells that contribute to autoimmune and inflammatory diseases. This compound has also been studied in combination with other drugs to enhance its therapeutic efficacy.
Propiedades
IUPAC Name |
2,4-dichloro-N-(5-chloro-2-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-11-1-3-13(14(20)9-11)17(23)21-15-10-12(19)2-4-16(15)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPBSZNOVPWGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)

![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)
![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)

![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)


![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
